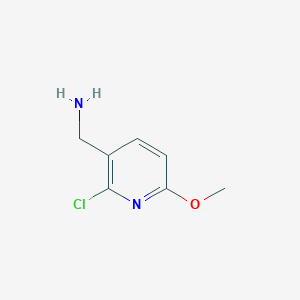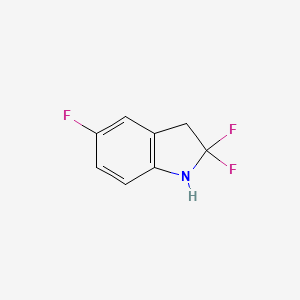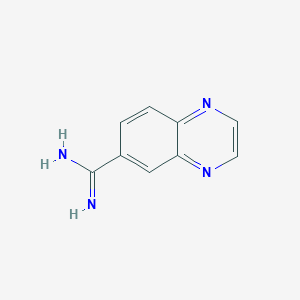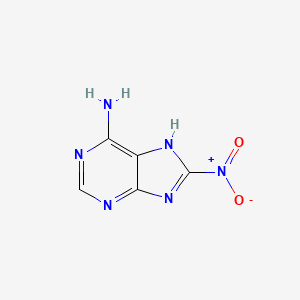
2-Methyl-7-vinylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-7-vinylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing bicyclic compounds that have a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of both methyl and vinyl groups in this compound makes it a unique derivative with potential for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-7-vinylquinoxaline typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by functional group modifications. One common method is the reaction of o-phenylenediamine with 2-methyl-3-buten-2-one under acidic conditions to form the quinoxaline core. The vinyl group can be introduced through subsequent reactions, such as Heck coupling or other vinylation techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of the quinoxaline core, followed by the introduction of the vinyl group using efficient catalytic systems. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions: 2-Methyl-7-vinylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the quinoxaline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents, organometallic reagents; reactions may require catalysts and specific solvents depending on the desired substitution.
Major Products:
Oxidation: Quinoxaline N-oxides
Reduction: Reduced quinoxaline derivatives
Substitution: Various substituted quinoxalines with functional groups like halides, alkyls, or aryls
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes
作用機序
The mechanism of action of 2-Methyl-7-vinylquinoxaline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The vinyl group can participate in covalent bonding with target molecules, enhancing its binding affinity and specificity. The quinoxaline core can also intercalate with DNA, disrupting replication and transcription processes .
類似化合物との比較
Quinoxaline: The parent compound, lacking the methyl and vinyl groups.
2-Methylquinoxaline: Similar structure but without the vinyl group.
7-Vinylquinoxaline: Similar structure but without the methyl group.
Uniqueness: 2-Methyl-7-vinylquinoxaline is unique due to the presence of both methyl and vinyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications that are not possible with simpler quinoxaline derivatives .
特性
分子式 |
C11H10N2 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
7-ethenyl-2-methylquinoxaline |
InChI |
InChI=1S/C11H10N2/c1-3-9-4-5-10-11(6-9)13-8(2)7-12-10/h3-7H,1H2,2H3 |
InChIキー |
ZZWQVENAEOXJRU-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C2C=CC(=CC2=N1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde](/img/structure/B11913069.png)









